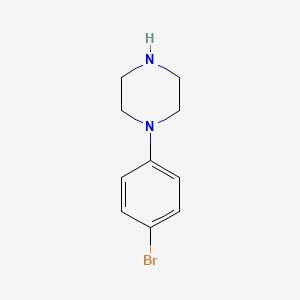
1-(4-Bromophenyl)piperazine
Descripción general
Descripción
1-(4-Bromophenyl)piperazine is a chemical compound that is part of the piperazine family, which is characterized by a six-membered ring containing two nitrogen atoms at opposite positions. Piperazine derivatives are known for their wide range of applications, including their use as intermediates in the synthesis of pharmaceuticals, such as cetirizine hydrochloride, an antihistamine . They also play a role in the development of compounds with antimicrobial properties and are used in the synthesis of various other biologically active molecules .
Synthesis Analysis
The synthesis of piperazine derivatives often involves multiple steps, starting from simple precursors. For instance, 1-[(4-chlorophenyl)phenyl methyl] piperazine, a related compound, is synthesized from 4-chlorobenzophenone through a reduction process followed by bromination and a final reaction with anhydrous piperazine . Similarly, 1-(3-chlorophenyl) piperazine is synthesized from 3-chloroaniline and bis-(2-chloroethyl) amine hydrochloride, followed by a reaction with 1-bromo-3-chloropropane . These methods demonstrate the versatility of piperazine chemistry and the ability to introduce various functional groups to the core structure.
Molecular Structure Analysis
The molecular structure of piperazine derivatives is often confirmed using spectroscopic methods such as IR, 1H NMR, and 13C NMR . X-ray diffraction studies provide detailed insights into the crystal structure, as seen in the case of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate, which crystallizes in the monoclinic system . The piperazine ring can adopt different conformations, such as the chair conformation observed in 1-(p-fluorophenylmethyl)-2-(4-methyl-1-piperazinyl)-1H-benzimidazole hydrogen fumarate .
Chemical Reactions Analysis
Piperazine derivatives can undergo various chemical reactions, which are essential for their transformation into biologically active compounds. For example, the condensation reaction is used to synthesize tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate . The ability to form intermolecular interactions, such as hydrogen bonds and aromatic π–π stacking, is crucial for the biological activity of these molecules .
Physical and Chemical Properties Analysis
The physical and chemical properties of piperazine derivatives, such as solubility, melting point, and stability, are influenced by the substituents attached to the piperazine core. These properties are important for the compound's application in pharmaceuticals and other industries. The crystallographic data provide insights into the stability and packing of the molecules in the solid state .
Aplicaciones Científicas De Investigación
Novel Derivatives and Their Pharmacological Effects
1-(4-Bromophenyl)piperazine is integral in the synthesis of various novel pharmacological compounds. For instance, 4-(4-bromophenyl)phthalazine derivatives, synthesized as potential α-adrenoceptor antagonists, have shown significant α-blocking activity in tests. These compounds, like compound 7j, have been studied for their fitting score and in vitro activity through molecular modeling studies (Khalil et al., 2013).
Therapeutic Applications in Central Nervous System Disorders
Piperazine derivatives, including 1-(4-Bromophenyl)piperazine, are researched for their therapeutic potential in central nervous system disorders. They are known for activating the monoamine pathway, leading to applications in antipsychotic, antidepressant, and anxiolytic treatments (Brito et al., 2018).
Antiviral and Antimicrobial Activities
Research on urea and thiourea derivatives of piperazine doped with febuxostat has demonstrated antiviral and antimicrobial activities. Specific compounds, such as 4-nitrophenyl substituted urea and 3-bromophenyl substituted thiourea, have shown promising antiviral and potent antimicrobial activities, respectively (Reddy et al., 2013).
Role in Antifungal and Antioxidant Applications
1,2,4-Triazole derivatives containing a piperazine nucleus have been synthesized and tested for their biological potentials, including antimicrobial, antioxidant, antiurease, and anti α-glucosidase activities. These studies contribute to understanding the enzyme inhibitory potentials of piperazine derivatives (Mermer et al., 2018).
Development of Novel Insecticides
In the agricultural sector, piperazine derivatives have been explored as lead compounds for novel insecticides. For example, derivatives of 1-arylmethyl-4-[(trifluoromethyl)pyridin-2-yl]piperazine have shown growth-inhibiting and larvicidal activities against armyworms. This research includes quantitative structure-activity relationship (QSAR) analysis to optimize insecticidal properties (Cai et al., 2010).
Applications in Antibacterial Treatments
1,4-Disubstituted piperazines have been observed as potent antibacterial agents, especially against resistant strains of bacteria like Staphylococcus aureus. Such derivatives are instrumental in developing drugs targeting antibiotic-resistant bacterial infections (Shroff et al., 2022).
Safety And Hazards
Direcciones Futuras
1-(4-Bromophenyl)piperazine has been used in the synthesis of large bifunctional heterocycles used in targeted degradation of rapidly accelerated fibrosarcoma polypeptides . It has also been studied as a potential inhibitor for SARS-CoV-2 Protease Enzyme . These studies suggest that 1-(4-Bromophenyl)piperazine could have potential applications in medical research and drug development.
Propiedades
IUPAC Name |
1-(4-bromophenyl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2/c11-9-1-3-10(4-2-9)13-7-5-12-6-8-13/h1-4,12H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJHPFAFEJNBIDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50370841 | |
| Record name | 1-(4-bromophenyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50370841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromophenyl)piperazine | |
CAS RN |
66698-28-0 | |
| Record name | 1-(4-Bromophenyl)piperazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066698280 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(4-bromophenyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50370841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4-bromophenyl)piperazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-(4-BROMOPHENYL)PIPERAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RX2Y9C2G6X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

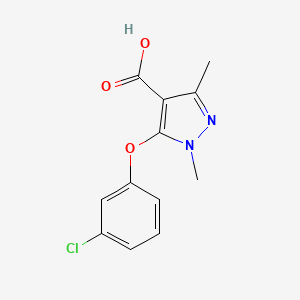
![2-Methyl-2-[(4-methylphenyl)sulfanyl]propanal](/img/structure/B1272112.png)


![1-{[4-(Acetylamino)phenyl]sulfonyl}piperidine-2-carboxylic acid](/img/structure/B1272120.png)
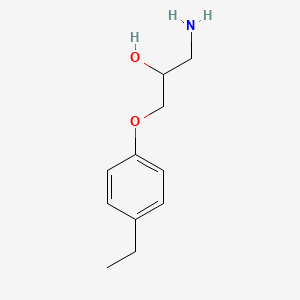

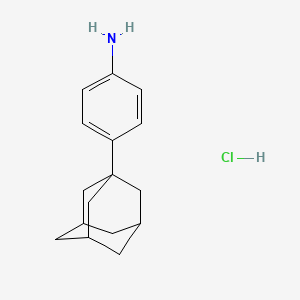
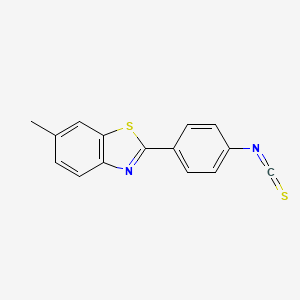



![3-Bromoimidazo[1,2-a]pyrazine](/img/structure/B1272155.png)
![9-Amino-1,2,3,4-tetrahydro-benzo[e][1,4]diazepin-5-one](/img/structure/B1272157.png)